molecular formula C12H15N5O3 B2642933 N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351610-63-3

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2642933
CAS No.: 1351610-63-3
M. Wt: 277.284
InChI Key: WSHUKVLQDFNPLI-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.284. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide falls within the broader class of compounds known for their significant role in medicinal chemistry and organic synthesis. The pyrazole and pyridazine moieties, key components of this compound, are widely recognized for their versatility in drug development and organic synthesis applications.

Pyrazoles are pharmacophore structures that play a crucial role in generating biologically active compounds, highlighting their importance in combinatorial chemistry and drug design. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. The synthesis of pyrazole-containing heterocycles often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethylformamide, and hydrazine. Such methodologies enable the annexation of diverse heterocyclic nuclei to pyrazoles, enriching the chemical space of bioactive compounds (Dar & Shamsuzzaman, 2015).

Additionally, heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, demonstrate significant biological importance and synthetic versatility. These compounds serve as key intermediates in organic synthesis, catalyst design, asymmetric synthesis, and drug development, showcasing anticancer, antibacterial, and anti-inflammatory activities. The review of heterocyclic N-oxide chemistry emphasizes their potential in medicinal applications and as functional materials in advanced chemistry investigations (Li et al., 2019).

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-19-11(20-2)8-13-12(18)9-4-5-10(16-15-9)17-7-3-6-14-17/h3-7,11H,8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHUKVLQDFNPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NN=C(C=C1)N2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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